Cas no 64904-47-8 (Benzoyloxy acetaldehyde diethylacetal)
Benzoyloxy acetaldehyde diethylacetal Chemical and Physical Properties
Names and Identifiers
-
- Benzoyloxy acetaldehyde diethyl acetal
- 2-(benzoyloxy)Acetaldehyde
- 2,2-diethoxyethyl benzoate
- 2-benzoyloxy-acetaldehyde
- Acetaldehyde,2-(benzoyloxy)
- benzoic acid 2,2-diethoxyethyl ester
- benzoic acid 2-oxo-ethyl ester
- benzoyl glycolaldehyde
- benzoyloxy acetaldehyde
- 2-(benzoyloxy)acetaldehyde diethyl acetal
- QFKKHAZEIWDXRZ-UHFFFAOYSA-N
- 2-benzoyloxyacetaldehyde Diethyl Acetal
- 101268-52-4
- DTXSID50473583
- FT-0659079
- AKOS015889985
- 2,2-diethoxyethyl benzoate;2-Oxoethyl benzoate
- SCHEMBL714676
- A834917
- 2,2-DIETHOXYETHYLBENZOATE
- 64904-47-8
- 2-Oxoethyl benzoate
- BENZAOYLOXYACETALDEHYDE
- Acetaldehyde, 2-(benzoyloxy)-
- Benzoyloxy acetaldehyde diethylacetal
-
- MDL: MFCD09952024
- Inchi: 1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
- InChI Key: QFKKHAZEIWDXRZ-UHFFFAOYSA-N
- SMILES: O(CC)C(COC(C1C=CC=CC=1)=O)OCC
Computed Properties
- Exact Mass: 238.12100
- Monoisotopic Mass: 238.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Density: 0.9962 g/cm3
- Boiling Point: 118-119 °C(Press: 9 Torr)
- PSA: 44.76000
- LogP: 2.24250
Benzoyloxy acetaldehyde diethylacetal Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
Benzoyloxy acetaldehyde diethylacetal Customs Data
- HS CODE:2916310090
- Customs Data:
China Customs Code:
2916310090Overview:
2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Benzoyloxy acetaldehyde diethylacetal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019099162-10g |
2-Oxoethyl benzoate |
64904-47-8 | 95% | 10g |
$638.60 | 2023-09-01 | |
| TRC | B289415-50mg |
Benzoyloxy acetaldehyde diethylacetal |
64904-47-8 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B289415-100mg |
Benzoyloxy acetaldehyde diethylacetal |
64904-47-8 | 100mg |
$ 350.00 | 2022-06-07 | ||
| TRC | B289415-250mg |
Benzoyloxy acetaldehyde diethylacetal |
64904-47-8 | 250mg |
$ 685.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O902288-1g |
2-Oxoethyl benzoate |
64904-47-8 | ≥95% | 1g |
1,263.60 | 2021-05-17 | |
| Enamine | EN300-7886575-0.05g |
2-oxoethyl benzoate |
64904-47-8 | 95.0% | 0.05g |
$359.0 | 2025-03-21 | |
| Enamine | EN300-7886575-0.1g |
2-oxoethyl benzoate |
64904-47-8 | 95.0% | 0.1g |
$376.0 | 2025-03-21 | |
| Enamine | EN300-7886575-0.25g |
2-oxoethyl benzoate |
64904-47-8 | 95.0% | 0.25g |
$393.0 | 2025-03-21 | |
| Enamine | EN300-7886575-0.5g |
2-oxoethyl benzoate |
64904-47-8 | 95.0% | 0.5g |
$410.0 | 2025-03-21 | |
| Enamine | EN300-7886575-1.0g |
2-oxoethyl benzoate |
64904-47-8 | 95.0% | 1.0g |
$428.0 | 2025-03-21 |
Benzoyloxy acetaldehyde diethylacetal Suppliers
Benzoyloxy acetaldehyde diethylacetal Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Benzoyloxy acetaldehyde diethylacetal
Professional Introduction to Benzoyloxy Acetaldehyde Diethylacetal (CAS No. 64904-47-8)
Benzoyloxy acetaldehyde diethylacetal, a compound with the chemical formula C14H18O3 and the CAS number 64904-47-8, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, often referred to as Benzoyloxy acetaldehyde diethylacetal, has garnered attention due to its versatile applications in the development of fine chemicals and bioactive molecules.
The structural framework of Benzoyloxy acetaldehyde diethylacetal consists of a benzoyloxy group attached to an acetaldehyde moiety, which is further stabilized by a diethylacetal substituent. This unique configuration imparts distinct reactivity and functionality, making it a valuable building block in synthetic chemistry. The benzoyloxy group enhances the compound's solubility in polar solvents, while the acetaldehyde part facilitates various condensation reactions, including aldol and Michael additions.
In recent years, Benzoyloxy acetaldehyde diethylacetal has been extensively studied for its role in the synthesis of pharmacologically active compounds. Its derivatives have shown promise in the development of novel therapeutic agents targeting various diseases. For instance, researchers have explored its utility in constructing heterocyclic scaffolds that are prevalent in many drug molecules. The acetaldehyde functionality allows for easy modification through oxidation or reduction, enabling the synthesis of aldehydes, ketones, and carboxylic acids, which are crucial intermediates in medicinal chemistry.
One of the most notable applications of Benzoyloxy acetaldehyde diethylacetal is in the synthesis of chiral compounds, which are essential for developing enantiomerically pure drugs. The presence of the benzoyloxy group provides a handle for asymmetric induction, allowing chemists to selectively produce one enantiomer over another. This is particularly important in pharmaceuticals, where the efficacy and safety of a drug can be significantly influenced by its stereochemistry.
Recent advancements in green chemistry have also highlighted the importance of Benzoyloxy acetaldehyde diethylacetal as a sustainable synthetic intermediate. Researchers have developed catalytic methods to produce this compound with minimal waste and high efficiency. These methods often employ transition metal catalysts that promote selective reactions while reducing energy consumption. Such innovations align with the growing emphasis on environmentally friendly approaches in chemical manufacturing.
The pharmaceutical industry has been particularly interested in exploring the potential of Benzoyloxy acetaldehyde diethylacetal as a precursor for bioactive molecules. For example, studies have demonstrated its role in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The ability to modify its structure allows for fine-tuning of biological activity, making it a versatile tool for drug discovery.
In addition to its pharmaceutical applications, Benzoyloxy acetaldehyde diethylacetal has found utility in agrochemical research. Derivatives of this compound have been investigated for their potential as herbicides and fungicides. The benzoyloxy group's interaction with biological targets makes it an attractive moiety for designing molecules that can interfere with pathogenic processes without harming crops.
The synthetic versatility of Benzoyloxy acetaldehyde diethylacetal extends to its use as a cross-coupling partner in organic transformations. Techniques such as Suzuki-Miyaura and Heck couplings have been employed to incorporate this compound into more complex molecular frameworks. These reactions are fundamental in constructing biaryl structures, which are prevalent in many natural products and pharmaceuticals.
Recent research has also explored the role of Benzoyloxy acetaldehyde diethylacetal in polymer chemistry. Its derivatives have been used to develop novel polymers with enhanced properties such as biodegradability and biocompatibility. These materials are particularly relevant for medical applications, including drug delivery systems and tissue engineering scaffolds.
The future prospects of Benzoyloxy acetaldehyde diethylacetal are promising, with ongoing studies focusing on expanding its synthetic utility and exploring new applications. As our understanding of molecular interactions grows, so does the potential for this compound to contribute to advancements across multiple scientific disciplines.
64904-47-8 (Benzoyloxy acetaldehyde diethylacetal) Related Products
- 94354-60-6(1,1-Ethanediol,1-acetate 1-benzoate)
- 35848-99-8(Benzoic acid, 4-(diethoxymethyl)-, ethyl ester)
- 101268-52-4(2,2-diethoxyethyl benzoate)
- 188292-13-9(1,3-Dioxolane-2-methanol, 4-(acetyloxy)-, benzoate, (2R)-)
- 59708-43-9(2,2-dimethoxyethyl benzoate)
- 51835-44-0(1-Methoxyethanol benzoate)
- 145354-82-1(1,3-Dioxolane-2-methanol,4-(acetyloxy)-, 2-benzoate)
- 495390-90-4(Ethanol, 2-[2-[2-(1,3-dioxolan-2-ylmethoxy)ethoxy]ethoxy]-, benzoate)
- 5435-11-0(1,2-Ethanediol,1,2-diethoxy-, 1,2-dibenzoate)
- 124038-36-4(Benzoic acid, 3-(1,3-dioxolan-2-yl)-, methyl ester)